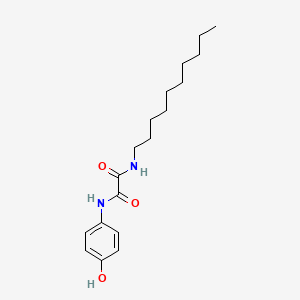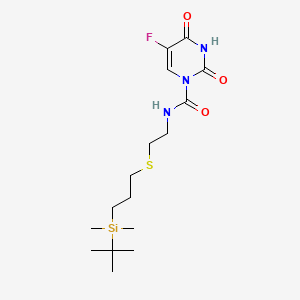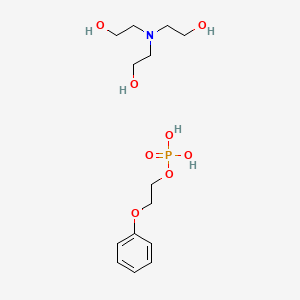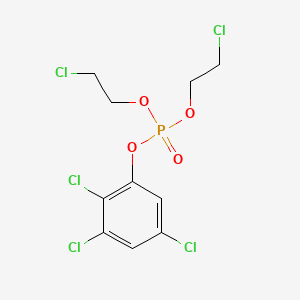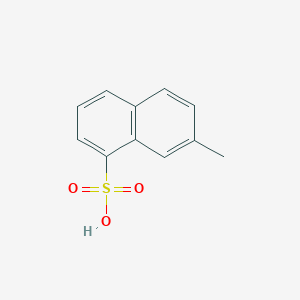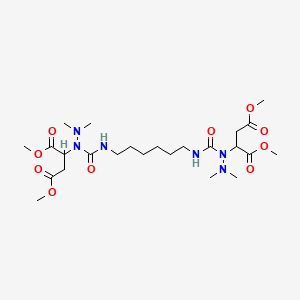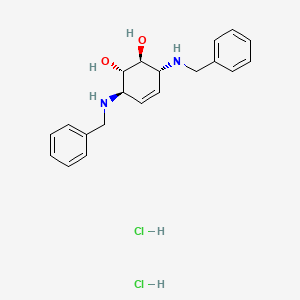
4-Cyclohexene-1,2-diol, 3,6-bis((phenylmethyl)amino)-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclohexene-1,2-diol, 3,6-bis((phenylmethyl)amino)-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- is a complex organic compound It features a cyclohexene ring with two hydroxyl groups and two phenylmethylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexene-1,2-diol, 3,6-bis((phenylmethyl)amino)-, dihydrochloride typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents like osmium tetroxide or potassium permanganate.
Addition of Phenylmethylamino Groups: The phenylmethylamino groups can be added through nucleophilic substitution reactions using benzylamine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The phenylmethylamino groups can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals or other chemicals.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It could act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Cyclohexene-1,2-diol: A simpler analog without the phenylmethylamino groups.
Cyclohexane-1,2-diol: A saturated analog with similar hydroxyl groups.
Phenylmethylamine: A simpler analog with only the phenylmethylamino group.
Uniqueness
4-Cyclohexene-1,2-diol, 3,6-bis((phenylmethyl)amino)-, dihydrochloride is unique due to the combination of its cyclohexene ring, hydroxyl groups, and phenylmethylamino groups. This unique structure may confer specific chemical reactivity and biological activity not seen in simpler analogs.
特性
CAS番号 |
137866-76-3 |
|---|---|
分子式 |
C20H26Cl2N2O2 |
分子量 |
397.3 g/mol |
IUPAC名 |
(1S,2S,3R,6R)-3,6-bis(benzylamino)cyclohex-4-ene-1,2-diol;dihydrochloride |
InChI |
InChI=1S/C20H24N2O2.2ClH/c23-19-17(21-13-15-7-3-1-4-8-15)11-12-18(20(19)24)22-14-16-9-5-2-6-10-16;;/h1-12,17-24H,13-14H2;2*1H/t17-,18-,19+,20+;;/m1../s1 |
InChIキー |
BUPOPSWIQULWOM-LRYKGSQRSA-N |
異性体SMILES |
C1=CC=C(C=C1)CN[C@@H]2C=C[C@H]([C@@H]([C@H]2O)O)NCC3=CC=CC=C3.Cl.Cl |
正規SMILES |
C1=CC=C(C=C1)CNC2C=CC(C(C2O)O)NCC3=CC=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


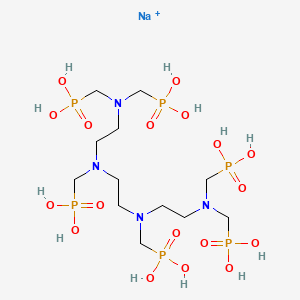
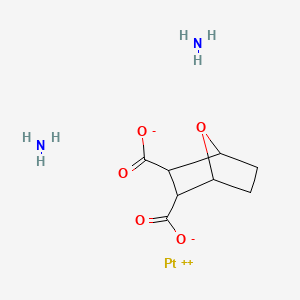
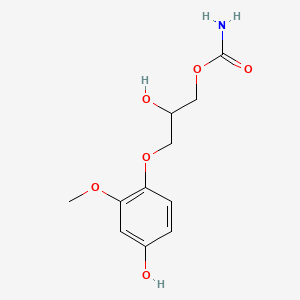
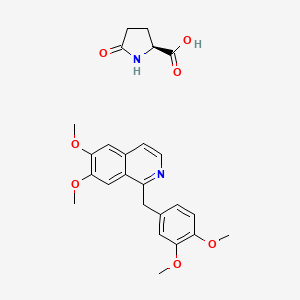
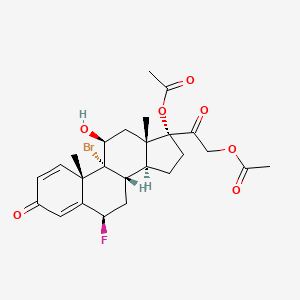
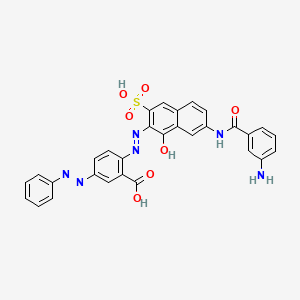
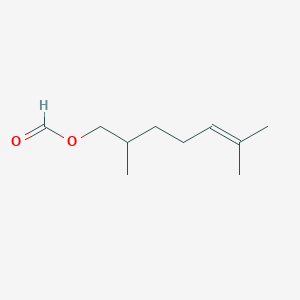
![1-[5-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;trihydrochloride](/img/structure/B12701871.png)
